1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate
CAS No.:
Cat. No.: VC17879142
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO3 |
|---|---|
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | (1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-oxoacetate |
| Standard InChI | InChI=1S/C12H19NO3/c1-13-7-6-10(8-13)16-12(15)11(14)9-4-2-3-5-9/h9-10H,2-8H2,1H3 |
| Standard InChI Key | LLUDSYHDSCJHAS-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(C1)OC(=O)C(=O)C2CCCC2 |
Introduction
Chemical Structure and Properties
Structural Features
The compound consists of two primary components:
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A 1-methylpyrrolidin-3-yl group, which contributes to its basicity and solubility in polar solvents.
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A 2-cyclopentyl-2-oxoacetate group, which introduces hydrophobic characteristics due to the cyclopentane ring and a ketone functionality.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 225.28 g/mol | |
| Density | 1.17 ± 0.1 g/cm³ | |
| Boiling Point | 434.6 ± 45.0 °C (predicted) | |
| Solubility | Slight in chloroform, DMSO |
Spectroscopic Data
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NMR: The -NMR spectrum shows characteristic peaks for the cyclopentyl group (δ 1.5–2.0 ppm) and pyrrolidinyl protons (δ 2.5–3.5 ppm) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 225.28 [M+H] .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is synthesized via multi-step protocols involving esterification and ketone formation:
Route 1: Esterification of 2-Cyclopentyl-2-oxoacetic Acid
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Step 1: Reaction of 2-cyclopentyl-2-oxoacetic acid with 1-methylpyrrolidin-3-ol using 1,1'-carbonyldiimidazole (CDI) in toluene .
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Step 2: Purification via column chromatography yields the final product with >95% purity .
Route 2: Grignard Reaction
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Step 1: Cyclopentylmagnesium bromide reacts with diethyl oxalate to form 2-cyclopentyl-2-oxoacetate .
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Step 2: Transesterification with 1-methylpyrrolidin-3-ol under acidic conditions .
Table 2: Comparative Synthesis Metrics
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 78% | 65% |
| Reaction Time | 16 h | 24 h |
| Key Reagent | CDI | Grignard |
Applications in Pharmaceutical Chemistry
Intermediate in Glycopyrrolate Synthesis
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate is a critical precursor in the synthesis of glycopyrrolate (CAS: 596-51-0), a quaternary ammonium antimuscarinic agent . Glycopyrrolate is used clinically to treat hyperhidrosis, peptic ulcers, and chronic obstructive pulmonary disease (COPD).
Role in Drug Design
The compound’s pyrrolidine scaffold is leveraged in medicinal chemistry for its:
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Conformational rigidity, which enhances receptor binding selectivity.
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Metabolic stability, attributed to the tertiary amine group .
Analytical Characterization
Chromatographic Methods
Stability Studies
The compound is stable under inert conditions but hydrolyzes in aqueous alkaline environments (t₁/₂ = 4 h at pH 9) .
Future Directions
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